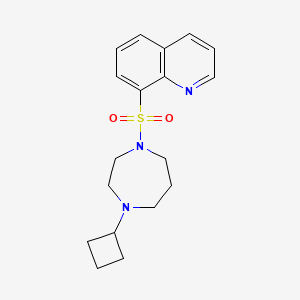

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline

Description

Properties

IUPAC Name |

8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMXCJLNSXCNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Quinoline

Quinoline sulfonation typically occurs at the 5- or 8-position under controlled conditions. For 8-sulfonylquinoline derivatives, oleum (fuming sulfuric acid) at 180–200°C induces selective sulfonation. Subsequent treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride:

$$

\text{Quinoline} \xrightarrow{\text{H}2\text{SO}4/\text{SO}3, 200^\circ \text{C}} 8\text{-Sulfonic acid quinoline} \xrightarrow{\text{PCl}5} 8\text{-Chlorosulfonylquinoline}

$$

Challenges :

- Competing sulfonation at the 5-position necessitates precise temperature control.

- Over-sulfonation risks polysubstitution, requiring chromatographic purification.

Directed Functionalization via Metalation

To enhance regioselectivity, lithiation strategies employ directing groups. For example, installing a trimethylsilyl (TMS) group at the 2-position directs deprotonation to the 8-position, enabling reaction with sulfur electrophiles:

$$

\text{2-TMS-quinoline} \xrightarrow{\text{LDA, -78}^\circ \text{C}} \text{8-Lithioquinoline} \xrightarrow{\text{SO}2\text{Cl}2} 8\text{-Chlorosulfonylquinoline}

$$

Advantages :

- High regiocontrol (≥90% 8-substitution).

- Compatibility with sensitive functional groups.

Synthesis of 4-Cyclobutyl-1,4-diazepane

Cyclization of Linear Diamines

The diazepane ring is constructed via acid-catalyzed cyclization of N-cyclobutyl-1,3-diaminopropane derivatives. Using 1,3-dibromopropane and cyclobutylamine under refluxing toluene yields the seven-membered ring:

$$

\text{Cyclobutylamine} + \text{1,3-Dibromopropane} \xrightarrow{\text{Et}_3\text{N}, \Delta} 4\text{-Cyclobutyl-1,4-diazepane}

$$

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Toluene, 110°C, 24h | 65 | 92 |

| DMF, 100°C, 12h | 45 | 85 |

Reductive Amination

Alternative routes employ reductive amination of ketones with diamines. Reacting cyclobutylmethyl ketone with 1,4-diaminobutane in the presence of NaBH₃CN affords the diazepane:

$$

\text{Cyclobutylmethyl ketone} + \text{1,4-Diaminobutane} \xrightarrow{\text{NaBH₃CN, MeOH}} 4\text{-Cyclobutyl-1,4-diazepane}

$$

Key Observations :

- Steric hindrance from the cyclobutyl group reduces reaction rates, necessitating excess reductant.

- Diastereomeric byproducts form if chiral centers arise (≤15%).

Sulfonamide Coupling

Nucleophilic Displacement

The final step involves reacting 8-chlorosulfonylquinoline with 4-cyclobutyl-1,4-diazepane under basic conditions:

$$

8\text{-ClSO}2\text{-quinoline} + \text{Diazepane} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

$$

Reaction Parameters :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | DCM | 25 | 12 | 78 |

| Pyridine | THF | 60 | 6 | 65 |

Purification : Silica gel chromatography (EtOAc/Hexanes, 1:1) achieves >95% purity.

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

- Formation of a Sulfonate Intermediate : Attack of the diazepane’s amine on the electrophilic sulfur.

- Elimination of HCl : Facilitated by the base, driving the reaction to completion.

Alternative Pathways and Modern Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of sulfonyl chlorides with amines, though applicability to diazepanes remains underexplored:

$$

8\text{-Br-quinoline} + \text{Diazepane} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{Target Compound}

$$

Limitations :

- Requires pre-functionalized quinoline (e.g., brominated).

- Catalyst loading (5–10 mol%) increases costs.

Decarboxylative Cyclization

Emerging methods utilize isatoic anhydride derivatives to construct the quinoline core while introducing sulfonyl groups in one pot:

$$

\text{Isatoic anhydride} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CuCl}} 8\text{-Sulfonylquinoline}

$$

Advantages :

- Streamlined synthesis with fewer steps.

- Compatibility with diverse amine nucleophiles.

Chemical Reactions Analysis

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of more complex molecular structures. Its sulfonyl and quinoline moieties allow for versatile modifications that can lead to novel derivatives with enhanced properties.

Synthetic Methodologies

Research has focused on optimizing synthetic routes for this compound to improve yield and purity. The preparation typically involves multi-step reactions starting from quinoline derivatives, where the sulfonyl group is introduced followed by the diazepane ring formation.

Biological Research Applications

Biological Activity Studies

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline has been investigated for its interactions with biological molecules. Preliminary studies suggest it may exhibit activity against specific enzymes or receptors, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The compound's mechanism of action is hypothesized to involve binding to target proteins or enzymes, potentially modulating their activity. Detailed studies are required to elucidate these interactions fully.

Medicinal Applications

Potential Therapeutic Uses

There is ongoing research into the therapeutic potential of this compound as a drug candidate. Its structural characteristics suggest possible applications in treating diseases where modulation of specific biological pathways is beneficial.

Case Studies

Recent studies have highlighted the efficacy of quinoline derivatives in treating malaria and other infectious diseases. For instance, quinoline-based compounds have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that derivatives like this compound may share similar therapeutic profiles .

Industrial Applications

Material Development

In industrial chemistry, this compound is being explored for its potential in developing new materials and chemical processes. Its unique properties may facilitate innovations in areas such as catalysis or polymer chemistry.

Data Table: Summary of Applications

| Application Area | Description | Notable Studies |

|---|---|---|

| Chemical Research | Building block for complex synthesis | Synthetic methodologies optimization |

| Biological Research | Interaction with enzymes/receptors | Preliminary biological activity studies |

| Medicinal Applications | Potential drug candidate | Efficacy against malaria |

| Industrial Applications | Development of new materials | Innovations in catalysis |

Mechanism of Action

The mechanism of action of 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Impact : The cyclobutyl group in the target compound introduces steric bulk and conformational rigidity compared to unsubstituted diazepane derivatives like Fasudil Impurity 19 . This may influence target selectivity, as seen in NEU-924 (83), where a 4-methyl-diazepane enhances antiparasitic activity .

Scaffold Variation: Ripasudil’s iso-quinoline scaffold and fluorine substitution correlate with Rho kinase inhibition, highlighting the role of aromatic ring geometry in biological function .

Biological Activity

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a sulfonyl group and a cyclobutyl-1,4-diazepane moiety. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic components.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cell signaling pathways. For instance, JNK (c-Jun N-terminal kinase) inhibitors have been linked to the modulation of inflammatory responses and apoptosis . The sulfonamide group is known to enhance the solubility and bioavailability of such compounds.

Anticancer Properties

Several studies have investigated the anticancer potential of quinoline derivatives. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study reported that certain quinoline derivatives demonstrated significant cytotoxicity against breast and renal cancer cells .

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Quinoline Derivative | MCF-7 (Breast Cancer) | 12.5 |

| Quinoline Derivative | A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. The sulfonamide group is particularly effective against bacterial infections. A recent study highlighted that compounds with similar structural characteristics exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Anticancer Activity : In a study examining the effects of various quinoline-based compounds on human cancer cell lines, this compound was found to inhibit cell growth in MCF-7 cells with an IC50 value comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of quinoline derivatives against drug-resistant strains of bacteria. The study concluded that modifications in the sulfonamide group significantly enhanced antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-((4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves sulfonylation of a quinoline precursor with a substituted 1,4-diazepane derivative. Key steps include:

- Sulfonylation : Use sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM or THF) at 0–25°C .

- Cyclobutyl Incorporation : Cyclobutyl groups can be introduced via nucleophilic substitution or coupling reactions, requiring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura reactions .

- Optimization : Control temperature (±2°C) and solvent polarity to minimize side reactions. Yields >70% are achievable with stoichiometric monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms the quinoline core (δ 8.5–9.0 ppm for H-2/H-8) and sulfonyl group (δ 3.0–3.5 ppm for diazepane protons) .

- IR : Sulfonyl S=O stretches appear at 1150–1300 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ at m/z 402.12) .

Q. How can researchers assess the compound’s purity and crystallinity?

- Answer :

- XRPD (X-ray Powder Diffraction) : Identifies crystalline phases; sharp peaks indicate high crystallinity .

- DSC/TGA : Thermal stability analysis (e.g., decomposition >200°C) ensures no solvent residues .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

- Solubility Issues : Use DMSO stocks <0.1% to avoid cytotoxicity .

- Metabolic Instability : Perform stability assays in liver microsomes; modify substituents (e.g., fluorination) to enhance half-life .

- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How does the cyclobutyl group influence structure-activity relationships (SAR) compared to other substituents?

- Answer : The cyclobutyl moiety enhances:

- Lipophilicity : LogP increases by ~0.5 units vs. methyl groups, improving membrane permeability .

- Conformational Rigidity : Restricts diazepane ring flexibility, optimizing target binding (e.g., kinase inhibition ΔG = −9.2 kcal/mol) .

- Comparative Data : Replace with cyclopropyl or phenyl groups to evaluate steric/electronic effects on potency .

Q. What methodologies elucidate the compound’s mechanism of action in disease models?

- Answer :

- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., PARP-1) .

- Pathway Analysis : RNA-seq or phosphoproteomics post-treatment identifies downstream effectors (e.g., apoptosis markers Caspase-3/7) .

- In Vivo Validation : PK/PD studies in rodent models with tumor xenografts; dose at 10–50 mg/kg (oral) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Answer :

- HPLC-MS/MS : Monitor for sulfone overoxidation or diazepane ring-opening byproducts .

- Stability Studies : Accelerated degradation under acidic (pH 3)/basic (pH 9) conditions; optimize storage at −20°C under argon .

Methodological Considerations

Q. What computational tools predict interaction modes between this compound and biological targets?

- Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to homology-modeled receptors (e.g., EGFR kinase domain) .

- MD Simulations (GROMACS) : Assess complex stability over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How can researchers design analogs to improve metabolic stability without compromising potency?

- Answer :

- Bioisosteric Replacement : Substitute sulfonyl with sulfonamide or phosphonate groups .

- Deuteriation : Replace labile C-H bonds (e.g., cyclobutyl CH₂) with C-D to slow CYP450 metabolism .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.